molecular formula C22H18N2OS B2419635 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine CAS No. 477862-32-1

2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine

Cat. No.: B2419635
CAS No.: 477862-32-1
M. Wt: 358.46
InChI Key: HOTQSPAHKRFALI-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine is a synthetic pyrimidine derivative offered for research and development purposes. Pyrimidines are a privileged scaffold in medicinal chemistry, known for their diverse biological activities and presence in numerous clinically used drugs . This particular compound features a multifunctional structure, integrating phenyl, thienyl, and benzyloxy substituents, which may contribute to significant pharmacological potential. Its structural profile suggests possible applications as a key intermediate in the synthesis of more complex molecules or as a candidate for investigating new therapeutic agents. Research into analogous pyrimidine structures has demonstrated their promise as inhibitors for a range of biological targets. These include kinase inhibitors for anticancer research , selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory studies , and antibacterial agents targeting resistant pathogens . Furthermore, pyrimidine-based compounds are also being explored in non-pharmaceutical fields, such as serving as effective corrosion inhibitors in industrial applications . The value of this compound lies in its versatility as a building block for drug discovery programs and its potential to interact with various enzymatic pathways. Researchers can utilize this high-purity compound to probe structure-activity relationships (SAR) and develop novel bioactive molecules. This product is intended for laboratory research use only and is not classified or approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-[4-[(4-methylphenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-16-4-6-17(7-5-16)15-25-19-10-8-18(9-11-19)22-23-13-12-20(24-22)21-3-2-14-26-21/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTQSPAHKRFALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Synthesis of 4-[(4-Methylbenzyl)oxy]phenylboronic acid

    • React 4-[(4-Methylbenzyl)oxy]phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
    • Conditions: Pd(dppf)Cl2, KOAc, dioxane, 80°C.
  • Step 2: Suzuki-Miyaura Coupling

    • Couple 4-[(4-Methylbenzyl)oxy]phenylboronic acid with 2-bromo-4-(2-thienyl)pyrimidine.
    • Conditions: Pd(PPh3)4, K2CO3, toluene, 100°C.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

    Substitution: Bromine in acetic acid for bromination of the aromatic ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated aromatic compounds.

Scientific Research Applications

2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
  • 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-furyl)pyrimidine
  • 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-pyridyl)pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group can influence its electronic properties and reactivity, making it a valuable compound for various applications.

Biological Activity

2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine, with the CAS number 477862-32-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2OSC_{22}H_{18}N_{2}OS. The compound features a pyrimidine core substituted with a thienyl group and a phenolic ether, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of the compound may contribute to its interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds often demonstrate antibacterial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains, revealing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent . In vitro studies have suggested that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic studies have indicated that compounds in this class can affect the expression of proteins involved in cell cycle regulation .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. For example, a related compound demonstrated significant inhibition of CDK2 and CDK9, leading to G2/M phase arrest in cancer cells .
  • Binding Interactions : The compound may bind to specific enzymes or receptors, altering their activity. Studies involving molecular docking suggest that the thienyl group enhances binding affinity to certain biological targets .

Case Studies and Research Findings

Recent studies provide insights into the efficacy and safety profile of this compound:

  • Anticancer Efficacy : A study highlighted a derivative's ability to inhibit tumor growth in xenograft models without significant toxicity. The compound exhibited high oral bioavailability, making it a promising candidate for further development .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related pyrimidine derivatives, finding that several exhibited strong inhibitory effects against target bacterial strains .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds suggests favorable absorption and distribution characteristics, which are essential for therapeutic applications .

Data Summary Table

PropertyValue
Molecular FormulaC22H18N2OS
CAS Number477862-32-1
Antimicrobial ActivityModerate to strong against S. typhi, B. subtilis
Anticancer ActivityInduces apoptosis; inhibits CDK activity
Oral BioavailabilityHigh

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine?

Methodological Answer:
The synthesis of pyrimidine derivatives typically involves multi-step protocols, including nucleophilic substitution, Suzuki coupling, or condensation reactions. For example:

  • Step 1 : Start with a pyrimidine core functionalized with a halogen (e.g., Cl or Br) at the 4-position. React this with 2-thienylboronic acid via Suzuki-Miyaura cross-coupling to introduce the thienyl group .
  • Step 2 : Introduce the 4-[(4-methylbenzyl)oxy]phenyl moiety via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, and monitor reaction progress via TLC or HPLC. Scale-up studies suggest continuous flow reactors improve yield and reduce side products .

Data Example : Similar thieno[2,3-d]pyrimidine syntheses report yields of 70–96% under optimized conditions, with purity >95% confirmed by LC-MS .

Basic: How should researchers characterize this compound’s structure and purity?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the thienyl group’s protons resonate at δ 6.8–7.4 ppm, while the 4-methylbenzyloxy group shows distinct aromatic and methyl peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₂H₁₉N₂O₂S: 387.1174).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Data Example : In analogous compounds, melting points range from 150–220°C, with deviations indicating impurities .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thieno-pyrimidine derivatives show MIC values of 8–32 µg/mL .
  • Anticancer Profiling : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values for structurally similar PI3K inhibitors (e.g., GDC-0941) are <100 nM .
  • Enzyme Inhibition : Screen against kinases (e.g., cFMS) using fluorescence-based assays. IC₅₀ values <1 µM suggest therapeutic potential .

Advanced: How can structure-activity relationship (SAR) studies guide its optimization?

Methodological Answer:

  • Modify Substituents : Replace the 4-methylbenzyloxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Thienyl vs. Furyl : Compare bioactivity—thienyl groups often improve lipophilicity and binding to hydrophobic enzyme pockets .
  • Data-Driven Design : Use IC₅₀ data from analogs to prioritize modifications. For example, bulky substituents at the phenyl ring reduce cytotoxicity in non-target cells .

Contradiction Analysis : While some studies report enhanced anticancer activity with electron-donating groups, others prioritize electron-withdrawing groups for kinase inhibition. Resolve by testing both in parallel assays .

Advanced: What mechanistic insights exist for its potential anticancer activity?

Methodological Answer:

  • PI3K/Akt Pathway Inhibition : Similar thieno-pyrimidines inhibit PI3Kα by competing with ATP binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with the kinase domain (e.g., hydrogen bonds with Val851 and Asp841) .
  • Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays. GDC-0941 analogs show 2–3-fold increases in apoptosis at 1 µM .
  • Resistance Studies : Test against antimitotic-resistant cancer lines (e.g., paclitaxel-resistant MCF-7). Pyrimidine derivatives with methylthio groups overcome resistance via multi-target inhibition .

Advanced: How can computational modeling improve its pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target 2–4) and aqueous solubility. Introduce polar groups (e.g., -OH) to reduce logP while retaining potency .
  • Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) with Schrödinger’s BioLuminate. Methyl groups at the benzyl position reduce oxidation susceptibility .
  • Bioavailability : Apply molecular dynamics (GROMACS) to predict membrane permeability. Thienyl-pyrimidines with logD ~2.5 show >50% oral bioavailability in murine models .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assays : Replicate conflicting studies using identical cell lines (e.g., ATCC-validated HeLa) and protocols (e.g., 48-h incubation for MTT).
  • Control Variables : Compare solvent effects (DMSO vs. PBS) and purity thresholds (>95% by HPLC). Impurities <5% can skew IC₅₀ by 10-fold .
  • Meta-Analysis : Pool data from kinase screens (e.g., PubChem AID 1259351) to identify consensus targets .

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